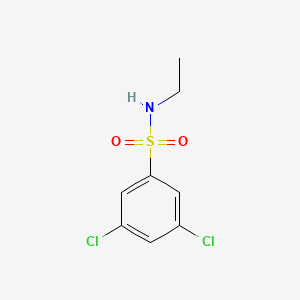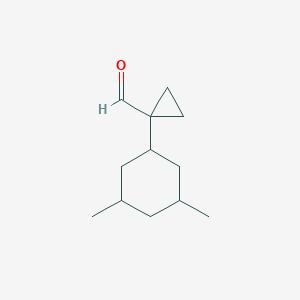
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclobutane ring substituted with a cyclohexylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde typically involves the cycloaddition of cyclohexylmethyl and cyclobutane derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where cyclohexylmethyl magnesium bromide reacts with cyclobutanone, followed by oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products:
Oxidation: 1-(Cyclohexylmethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Cyclohexylmethyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutane ring’s rigidity and the cyclohexylmethyl group’s hydrophobicity contribute to the compound’s overall bioactivity and specificity.
Comparison with Similar Compounds
Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.
Cyclohexylmethylamine: Contains a cyclohexylmethyl group but with an amine functional group instead of an aldehyde.
Cyclohexylmethanol: Features a cyclohexylmethyl group with a hydroxyl functional group.
Uniqueness: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring, a cyclohexylmethyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h10-11H,1-9H2 |
InChI Key |
LYXDBDAIBWCIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)


![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)




![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
